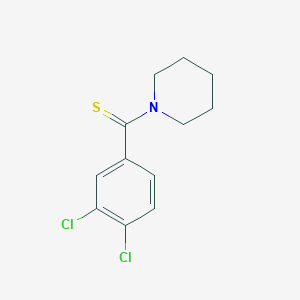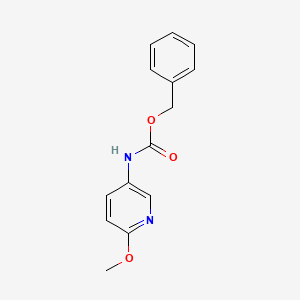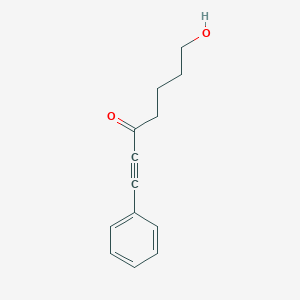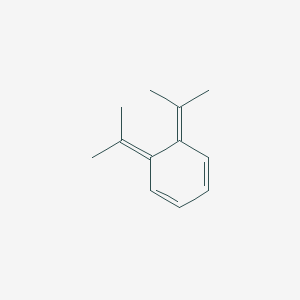
5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene is an organic compound characterized by its unique structure, which includes two isopropylidene groups attached to a cyclohexa-1,3-diene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene typically involves the reaction of cyclohexa-1,3-diene with isopropylidene derivatives under specific conditions. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the cyclohexa-1,3-diene, followed by the addition of isopropylidene bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can occur at the double bonds, with reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), sulfonyl chloride (SO₂Cl₂)
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Halogenated or sulfonated cyclohexadienes
Applications De Recherche Scientifique
5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. In biological systems, it may influence signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog without the isopropylidene groups.
Cyclohexa-1,4-diene: An isomer with double bonds at different positions.
1,3-Cyclohexadiene: Another isomer with a different arrangement of double bonds.
Uniqueness
5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene is unique due to the presence of the isopropylidene groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
66042-30-6 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
5,6-di(propan-2-ylidene)cyclohexa-1,3-diene |
InChI |
InChI=1S/C12H16/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-8H,1-4H3 |
Clé InChI |
OAMHYUFAZBQLPK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C=CC=CC1=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)
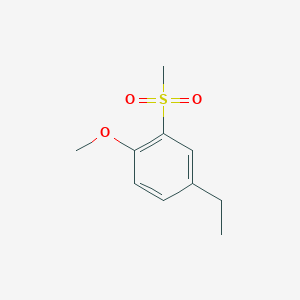

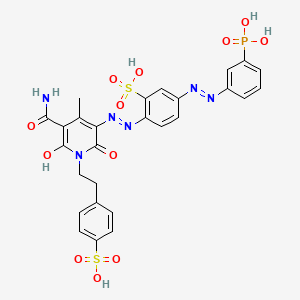
![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)


![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)
![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
